1-tert-butyl-6-fluoro-1,2-dihydro-3H-indazol-3-one
Description
Properties
IUPAC Name |
1-tert-butyl-6-fluoro-2H-indazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-11(2,3)14-9-6-7(12)4-5-8(9)10(15)13-14/h4-6H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQAHUMFKNAKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=CC(=C2)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-butyl-6-fluoro-1,2-dihydro-3H-indazol-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine, fluoroaniline, and appropriate reagents for cyclization.
Cyclization Reaction: The key step involves the cyclization of the intermediate to form the indazole ring. This is often achieved using acidic or basic conditions, depending on the specific synthetic route.
Chemical Reactions Analysis
1-tert-butyl-6-fluoro-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of indazole derivatives, including 1-tert-butyl-6-fluoro-1,2-dihydro-3H-indazol-3-one. For instance, research has demonstrated that this compound can inhibit microtubule assembly in cancer cells, leading to apoptosis at concentrations as low as 20 μM in breast cancer cell lines such as MDA-MB-231. In a specific case study, compounds related to this indazole derivative induced apoptosis by increasing caspase-3 activity significantly at concentrations around 10 μM.
Antimicrobial Properties
Indazole derivatives are also recognized for their antimicrobial activities. Modifications in the structure of these compounds can enhance their effectiveness against various pathogens. The presence of the fluorine atom in this compound is believed to contribute positively to its antibacterial properties.
Anti-inflammatory Effects
The anti-inflammatory potential of indazoles has garnered attention in recent research. Certain derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of related indazole compounds, researchers found that these compounds exhibited significant efficacy against a panel of cancer cell lines. The mean growth inhibition values were notable, indicating strong potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound showed promising antibacterial activity with specific minimum inhibitory concentration values that warrant further investigation.
Mechanism of Action
The mechanism of action of 1-tert-butyl-6-fluoro-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogues of 1-tert-butyl-6-fluoro-1,2-dihydro-3H-indazol-3-one, focusing on substituents, molecular properties, and synthesis
*Calculated molecular weight.
Key Observations :
- Halogen Effects : The 6-chloro analogue (224.69 g/mol) has a higher molecular weight than the 6-fluoro compound (220.24 g/mol). Fluorine’s smaller size and electronegativity may enhance metabolic stability compared to chlorine, which is bulkier and more lipophilic .
- Nitro vs. Fluoro Substitution: Nitro-substituted derivatives (e.g., compound 12 and 18) exhibit notable bioactivity (e.g., anti-inflammatory, antichagasic) but may face toxicity challenges. The 6-fluoro substituent could offer a safer profile while maintaining electronic effects .
- Steric and Synthetic Considerations : The tert-butyl group at N1 (target compound) vs. N2 (compound 8) alters steric hindrance and synthetic accessibility. Photochemical methods (e.g., 65% yield for compound 2 in ) suggest feasible routes for N2-substituted indazolones, but N1-substituted variants may require tailored approaches .
Physicochemical Properties
- Fluorine’s polarity may counterbalance this, as seen in fluorinated drug candidates .
- Melting Points: Nitro-substituted derivatives (e.g., compound 12: 170–172°C) have higher melting points than non-polar substituents, reflecting stronger intermolecular forces. The 6-fluoro compound’s melting point is unreported but likely lower due to reduced polarity vs. nitro .
Biological Activity
1-tert-butyl-6-fluoro-1,2-dihydro-3H-indazol-3-one (CAS Number: 1326942-96-4) is an indazole derivative that has garnered attention for its potential biological activities. Indazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 208.23 g/mol. Its structure includes a fluoro group and a tert-butyl substituent, which are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃FN₂O |
| Molecular Weight | 208.23 g/mol |
| CAS Number | 1326942-96-4 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions, which may also improve biological activity by minimizing side reactions.
Anticancer Properties
Recent studies have indicated that compounds within the indazole family exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit microtubule assembly in cancer cells at concentrations as low as 20 μM, leading to apoptosis in breast cancer cell lines such as MDA-MB-231 .
Case Study: Apoptosis Induction
In one study, compounds related to this indazole derivative were tested for their ability to induce apoptosis in cancer cells. The results demonstrated that at concentrations around 1 μM, these compounds caused significant morphological changes and increased caspase-3 activity by approximately 33% at 10 μM .
Antimicrobial Activity
Indazole derivatives have also been reported to possess antimicrobial properties. For example, some studies suggest that modifications in the indazole structure can lead to enhanced antibacterial activities against various pathogens. The presence of the fluoro group in this compound may contribute to its effectiveness against bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of indazole derivatives is another area of interest. Research indicates that certain indazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro . This suggests a possible therapeutic application in treating inflammatory diseases.
The biological activities of this compound may be attributed to several mechanisms:
- Microtubule Destabilization : Similar compounds disrupt microtubule dynamics, which is crucial for cell division.
- Caspase Activation : Induction of apoptosis through caspase activation pathways.
- Cytokine Modulation : Inhibition of inflammatory cytokines leading to reduced inflammation.
Q & A
Basic: What synthetic methodologies are most effective for preparing 1-tert-butyl-6-fluoro-1,2-dihydro-3H-indazol-3-one and its analogs?
Answer:
The photochemical synthesis route in aqueous solvents at room temperature is a robust method for producing substituted 1,2-dihydro-3H-indazol-3-ones. Key parameters include:
- Solvent selection : Water or water/organic mixtures to enhance reaction efficiency and reduce side products .
- Substituent introduction : Fluorination at the 6-position can be achieved via electrophilic aromatic substitution or late-stage functionalization using fluorinating agents (e.g., Selectfluor®).
- Kinetic control : Adjusting reaction time and temperature minimizes byproducts like over-oxidized derivatives.
For tert-butyl group installation, nucleophilic substitution or tert-butylation via palladium-catalyzed coupling may be employed, depending on precursor availability .
Advanced: How can regioselectivity challenges during indazolone synthesis be addressed?
Answer:
Regioselectivity in indazolone formation is influenced by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., fluoro) at the 6-position direct cyclization toward the desired N1-substituted product. Computational modeling (DFT) can predict favorable transition states .
- Steric hindrance : Bulky groups (e.g., tert-butyl) at N1 reduce competing N2-substitution pathways.
- Catalytic systems : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to stabilize intermediates and favor specific regioisomers .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR identify substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, fluoro coupling in aromatic regions) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C₁₁H₁₄FN₂O: 209.1085) .
- X-ray crystallography : Resolves regiochemical ambiguities in solid-state structures .
Advanced: How do structural modifications (e.g., tert-butyl, fluoro) impact bioactivity in NaVinhibition?
Answer:
- Fluoro substitution : Enhances metabolic stability and membrane permeability via reduced polar surface area. Fluorine’s electronegativity also modulates target binding affinity .
- tert-Butyl group : Improves selectivity for NaV1.8 over other sodium channels by occupying hydrophobic pockets in the binding site. SAR studies show that bulkier N1 substituents reduce off-target interactions .
- Methodological note : In vitro electrophysiology (patch-clamp) and molecular docking (using Cryo-EM structures) validate these effects .
Advanced: How can researchers resolve contradictions in reported synthetic yields for indazolone derivatives?
Answer:
Discrepancies in yields often arise from:
- Reaction scalability : Small-scale photochemical reactions (e.g., 72–98% yields ) may not translate to larger batches due to light penetration limits.
- Purification methods : HPLC vs. column chromatography can alter reported purity and yield. For example, benzyl-substituted analogs require careful silica gel selection to avoid decomposition .
- Reproducibility : Detailed reporting of solvent grades, light source intensity (in photochemical synthesis), and catalyst lot numbers is critical .
Basic: What computational tools are recommended for predicting the reactivity of substituted indazolones?
Answer:
- Density Functional Theory (DFT) : Models reaction pathways (e.g., Colle-Salvetti correlation-energy functional ) to predict activation energies for cyclization steps.
- Molecular Dynamics (MD) : Simulates solvent effects and substituent interactions in aqueous synthesis .
- Software : Gaussian, ORCA, or VASP for electronic structure analysis; AutoDock for binding affinity predictions .
Advanced: How can researchers design analogs with improved pharmacokinetic properties?
Answer:
- LogP optimization : Introduce polar groups (e.g., hydroxyl) at non-critical positions to balance solubility and permeability.
- Metabolic stability : Replace labile protons (e.g., deuterium exchange at C7) or incorporate fluorine to block cytochrome P450 oxidation .
- In silico ADME tools : Use SwissADME or pkCSM to predict absorption, distribution, and clearance early in design .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the lactam ring.
- Temperature : Long-term storage at –20°C minimizes thermal decomposition; confirm stability via accelerated aging studies (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
